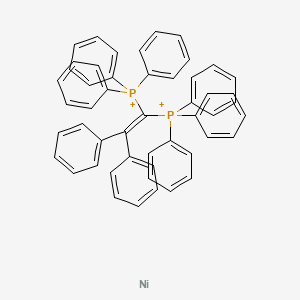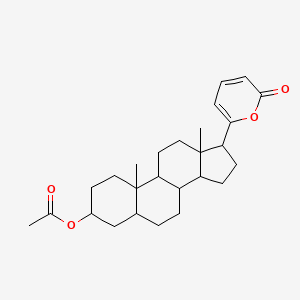
17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate: is a chemical compound with a complex structure that includes both steroidal and pyran components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of androstan-3-yl acetate with 2-oxo-2H-pyran-6-yl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse molecular architectures through various organic reactions .
Biology
In biological research, this compound may be used to study the effects of steroidal derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways .
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions and its potential as a drug candidate .
Industry
In industry, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-yl methanol: This compound shares a similar steroidal structure but differs in the functional groups attached to the steroid core.
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: This compound includes a pyran ring but has different substituents and a pyrimidine component.
Uniqueness
17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate is unique due to its combination of steroidal and pyran components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
23330-42-9 |
|---|---|
Formule moléculaire |
C26H36O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H36O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-6,17-22H,7-15H2,1-3H3 |
Clé InChI |
NJSXEKDLWSSOHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C5=CC=CC(=O)O5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



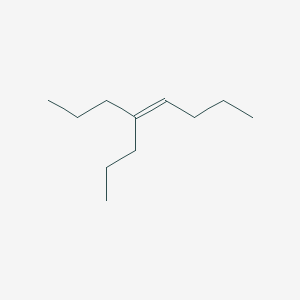
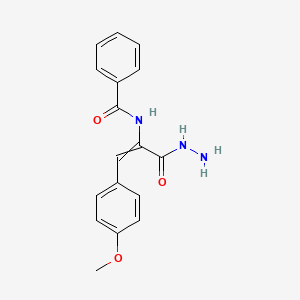
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
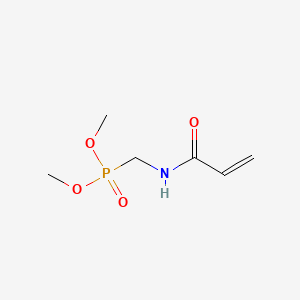

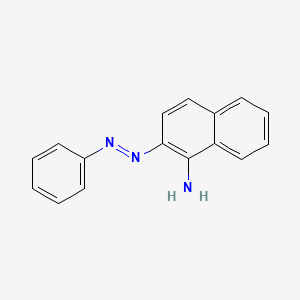
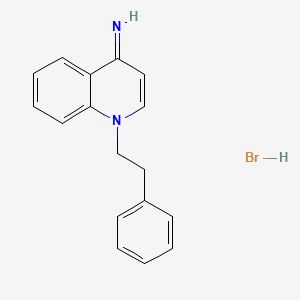
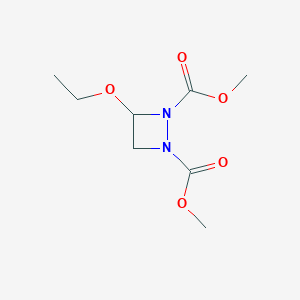
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
